molecular formula C24H21N3O4S B2947809 N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260926-48-4

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2947809
CAS RN: 1260926-48-4
M. Wt: 447.51
InChI Key: YBUZORSRSWTEFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes studying the reagents and conditions that can cause the compound to react, as well as the products formed during these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anticancer Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide and its derivatives have been explored for their potential anticancer activities. A study by Al-Sanea et al. (2020) found that certain derivatives exhibited significant growth inhibition in various cancer cell lines, demonstrating the compound's potential as an anticancer agent (Al-Sanea et al., 2020).

Radioligand Imaging

This compound has also been used in the synthesis of radioligands for imaging purposes. Dollé et al. (2008) utilized similar compounds for the synthesis of radioligands like DPA-714, which is instrumental in positron emission tomography (PET) imaging, especially in the study of neurological conditions (Dollé et al., 2008).

Antimicrobial Activity

In the realm of antimicrobial research, compounds derived from N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide have shown promising results. Kerru et al. (2019) reported that certain derivatives exhibited potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Kerru et al., 2019).

Anti-inflammatory and Analgesic Agents

Further, this compound's derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. A study by Abu-Hashem et al. (2020) synthesized novel derivatives and found them to be effective as COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antitumor Activity

The derivatives of this compound have also been synthesized and evaluated for antitumor activity. Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which showed potent anticancer activity against various human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Adenosine Receptor Antagonists

Methoxyaryl substitution on N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, closely related to the compound , has been explored for its role in modulating adenosine receptor antagonistic profiles. Yaziji et al. (2013) reported novel ligands displaying excellent potency and selectivity as adenosine A3 receptor antagonists (Yaziji et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the potential risks associated with handling the compound. It includes understanding the compound’s toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-31-20-9-5-4-8-18(20)27-23(29)22-19(12-13-32-22)26(24(27)30)14-21(28)25-17-11-10-15-6-2-3-7-16(15)17/h2-9,12-13,17,22H,10-11,14H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGIYGGVXKPUNZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC(=O)NC4CCC5=CC=CC=C45)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

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